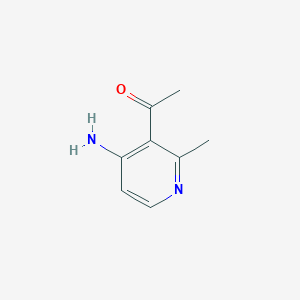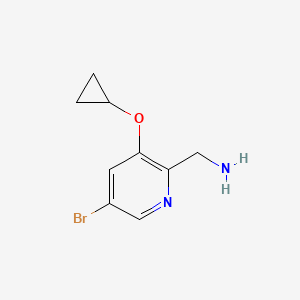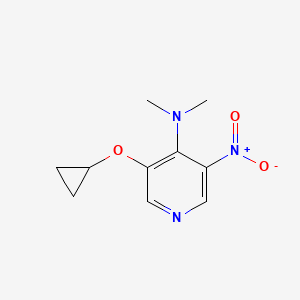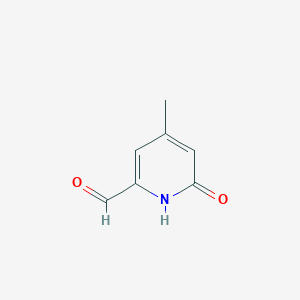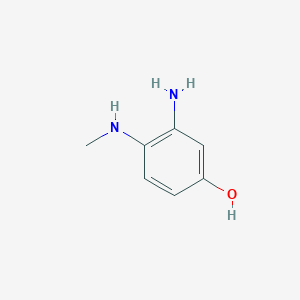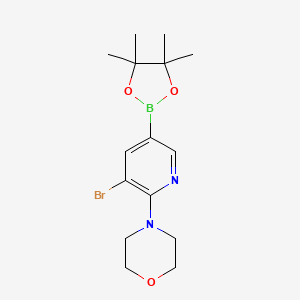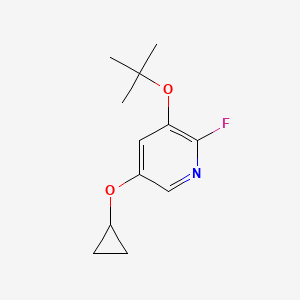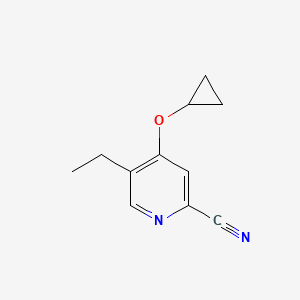
6-Formyl-4-iodopyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopyridine-2-sulfonyl chloride typically involves the introduction of formyl, iodo, and sulfonyl chloride groups onto the pyridine ring. One common method involves the chlorosulfonation of 4-iodopyridine, followed by formylation. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl2) and formylating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-4-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in substitution reactions, often facilitated by Lewis acids such as FeBr3 or AlCl3.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo group can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like FeBr3, AlCl3, and ZnCl2 are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Formyl-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The formyl group can participate in various condensation reactions, while the iodo group can undergo coupling reactions to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl-6-iodopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
6-Hydroxy-2-chloro-4-fluoropyridine: Contains different substituents but shares the pyridine core.
4-Fluoropyridinone: Another pyridine derivative with different functional groups.
Uniqueness
6-Formyl-4-iodopyridine-2-sulfonyl chloride is unique due to the combination of formyl, iodo, and sulfonyl chloride groups on the pyridine ring
Eigenschaften
Molekularformel |
C6H3ClINO3S |
|---|---|
Molekulargewicht |
331.52 g/mol |
IUPAC-Name |
6-formyl-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
InChI-Schlüssel |
RYBXWWUXQOAOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


